molecular formula C24H29N7O B1669597 (2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol CAS No. 294646-77-8

(2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol

Numéro de catalogue: B1669597
Numéro CAS: 294646-77-8
Poids moléculaire: 431.5 g/mol
Clé InChI: HOCBJBNQIQQQGT-LJQANCHMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), which plays a critical role in B-cell receptor signaling. This compound covalently binds to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of B-cell activation and proliferation. Its primary research value lies in the investigation of B-cell mediated diseases, with significant applications in preclinical studies for autoimmune disorders such as rheumatoid arthritis and lupus. Furthermore, due to the role of BTK in the tumor microenvironment and B-cell malignancies, this inhibitor is a key tool for exploring novel oncology therapeutics, particularly in types of leukemia and lymphoma. The (R)-enantiomer configuration is essential for its high binding affinity and selectivity, making it a crucial compound for structure-activity relationship studies and for dissecting the specific downstream effects of BTK inhibition in complex cellular pathways. Research utilizing this inhibitor has been foundational in understanding B-cell signaling and validating BTK as a therapeutic target.

Propriétés

IUPAC Name

(2R)-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-10-18(11-9-17)20-7-5-6-12-25-20/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCBJBNQIQQQGT-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436984
Record name CR8, (R)-Isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294646-77-8
Record name CR8, (R)-Isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-(1-Hydroxybut-2-ylamino)-6-[4-(2-pyridyl)phenylmethylamino]-9-iso-propylpurine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mécanisme D'action

Activité Biologique

(2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol, also known as (R)-CR8, is a small molecule belonging to the class of phenylpyridines. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in relation to cancer and cellular signaling pathways.

  • Chemical Formula : C24H29N7O
  • Molecular Weight : 431.53 g/mol
  • IUPAC Name : (2R)-2-{[9-(propan-2-yl)-6-({[4-(pyridin-2-yl)phenyl]methyl}amino)-9H-purin-2-yl]amino}butan-1-ol

Biological Activity Overview

The biological activity of (R)-CR8 has been primarily studied in the context of its interaction with various cellular targets and its effects on signaling pathways. Notable findings include:

  • Inhibition of Cyclin-dependent Kinases : Research indicates that (R)-CR8 acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The inhibition of CDK2 can lead to cell cycle arrest and may have therapeutic implications in cancer treatment .
  • Phosphorylation Effects : The compound has been shown to phosphorylate several key proteins involved in cell proliferation and survival, including p53 and MYC, which are critical regulators in cancer biology .
  • Cell Cycle Regulation : By inhibiting CDK2, (R)-CR8 triggers duplication of centrosomes and DNA damage response pathways, contributing to its potential as an anticancer agent .

The mechanisms through which (R)-CR8 exerts its biological effects can be summarized as follows:

  • Targeting Cell Cycle Proteins : The compound interacts with CDK2, leading to altered phosphorylation states of downstream targets that regulate the cell cycle.
  • Modulation of Signaling Pathways : It affects several signaling pathways associated with tumor progression, such as the TNF signaling pathway and others involved in oxidative stress responses .

Table 1: Summary of Key Research Findings on (R)-CR8

Study ReferenceKey FindingsImplications
DrugBank Inhibits CDK2, affecting cell cycle progressionPotential use in cancer therapy
PubChem Phosphorylates proteins like p53 and MYCImpacts tumor growth dynamics
PMC Article Modulates TNF signaling pathwayMay aid in managing inflammatory responses

Pharmacokinetics

The pharmacokinetic profile of (R)-CR8 indicates significant absorption characteristics:

  • Human Intestinal Absorption : High probability of absorption.
  • Blood-Brain Barrier Penetration : Moderate likelihood, suggesting potential central nervous system effects.

Additionally, it is characterized as a substrate for P-glycoprotein but does not inhibit major CYP450 enzymes significantly, indicating a favorable drug-drug interaction profile .

Applications De Recherche Scientifique

Inhibition of Cyclin-dependent Kinases

One of the primary applications of (2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol is its role as an inhibitor of cyclin-dependent kinases (CDKs). Specifically, it has shown interactions with:

Target Pharmacological Action Mechanism
Cyclin-dependent kinase 2UnknownInhibits cell cycle progression
Cyclin A2UnknownModulates cell proliferation

This inhibition can lead to the degradation of cyclin K through the formation of complexes with CDK12-cyclin K and the CUL4 adapter protein DDB1, which is crucial for regulating cell cycle dynamics and potentially targeting cancer cells .

Potential in Cancer Therapy

Recent studies have indicated that this compound may play a role in cancer therapy by targeting specific pathways involved in tumor growth and survival. For instance, it has been investigated for its effects on:

  • Atherosclerosis : The compound's interaction with pathways such as AGE-RAGE may provide protective effects against diabetic complications linked to cardiovascular diseases .
  • Apoptosis Induction : Molecular docking studies suggest that it can bind effectively to proteins involved in apoptosis regulation, enhancing the therapeutic efficacy against malignant cells .

Molecular Mechanism Insights

The molecular mechanisms through which this compound operates have been explored through various methodologies, including:

Molecular Docking Studies

Molecular docking has demonstrated that this compound exhibits favorable binding affinities with key targets such as CCNA2, STAT1, and ICAM1. These interactions are critical for understanding how the compound can modulate biological responses at the cellular level .

Cellular Thermal Shift Assay (CETSA)

CETSA experiments have confirmed the binding interactions between this compound and target proteins, providing insights into its stability and efficacy within cellular environments .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Diabetic Complications : A study utilizing human induced pluripotent stem cell-derived cardiomyocytes demonstrated that treatment with (2R)-2-{...}butan-1-ol improved cellular responses to doxorubicin-induced stress, suggesting protective effects against chemotherapy-induced cardiotoxicity .
  • Cancer Cell Line Research : Research involving various cancer cell lines indicated that (2R)-2-{...}butan-1-ol could inhibit cell proliferation through CDK inhibition, providing a potential avenue for targeted cancer therapies .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares (R)-CR8 with structurally and functionally related purine derivatives, focusing on substituent effects , synthetic routes , and biological activity .

Structural Analogs

Compound Name Molecular Formula Key Substituents Target/Activity Source
(R)-CR8 C₂₄H₂₉N₇O 9-isopropyl, 6-(4-pyridin-2-ylbenzyl)amino, (2R)-aminobutan-1-ol CDK5 inhibition, cardioprotection
O6-(R)-roscovitine analog C₁₉H₂₅N₅O₂ 9-isopropyl, 6-benzyloxy, (2R)-aminobutan-1-ol Kinase inhibition (broad-spectrum CDK)
(R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol C₂₃H₂₇N₇O 9-isopropyl, 6-(3-pyridin-2-ylbenzyl)amino, (2R)-aminobutan-1-ol Kinase selectivity (meta-pyridine vs. para)
N6-(4-Hydroxyisopentanyl)adenine C₁₀H₁₅N₅O₂ 9H-purin-6-yl, 4-hydroxyisopentanyl Reduced kinase affinity (simpler substituent)
Gefitinib C₂₂H₂₄ClFN₄O₃ Quinazoline core, anilino substituent EGFR inhibition (non-purine comparator)

Substituent Effects on Activity

  • 6-Position Modifications: The 4-pyridin-2-ylbenzyl group in (R)-CR8 enables π-π stacking and hydrogen bonding with kinase active sites, enhancing selectivity for CDK5 . Replacing the pyridine ring with a benzyloxy group (as in O6-(R)-roscovitine) reduces aromatic interactions, broadening kinase targets but lowering potency .
  • 9-Position Alkylation :

    • The isopropyl group in (R)-CR8 improves metabolic stability compared to methyl or ethyl analogs, as observed in purine-based kinase inhibitors .
  • Stereochemistry :

    • The R-configuration at C2 is critical; the S-enantiomer shows reduced binding affinity due to mismatched hydrogen-bonding geometry .

Physicochemical and Pharmacokinetic Properties

Property (R)-CR8 O6-(R)-roscovitine Gefitinib
LogP ~3.5 (estimated) ~2.8 3.8
Water Solubility Low (hydrophobic substituents) Moderate Low
CMC (Critical Micelle Concentration) Not reported Not reported N/A
Bioavailability Moderate (cell-penetrating in hiPSC-CMs) Low (rapid metabolism) High
  • The 4-pyridin-2-ylbenzyl group in (R)-CR8 increases hydrophobicity compared to benzyloxy analogs, affecting aggregation behavior in aqueous media (see for analogous quaternary ammonium compounds) .

Méthodes De Préparation

Synthetic Pathways and Reaction Mechanisms

The synthesis of (R)-CR8 involves multi-step organic reactions designed to construct its complex purine core and functionalized side chains. Key intermediates include 4-(2-pyridyl)benzylamine and substituted purine derivatives.

Synthesis of the Biarylmethylamine Moiety

The biarylmethylamine component, 4-(2-pyridyl)benzylamine, is synthesized via a Suzuki-Miyaura cross-coupling reaction between 4-bromobenzylamine and 2-pyridylboronic acid. This reaction is catalyzed by palladium(II) acetate under inert atmospheric conditions, yielding the intermediate with >85% purity after recrystallization. The amine is subsequently converted to a stable ditrifluoroacetate salt to prevent degradation during storage.

Purine Core Functionalization

The purine backbone is prepared through sequential nucleophilic substitution reactions. 6-Chloro-9-isopropylpurine is reacted with the biarylmethylamine intermediate in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, introducing the benzylamino group at the 6-position. The reaction is monitored via thin-layer chromatography (TLC), with a typical yield of 72–78%.

Stereoselective Introduction of the Alkanol Side Chain

The (2R)-2-aminobutan-1-ol side chain is introduced via a stereocontrolled nucleophilic substitution. The purine intermediate is treated with (R)-2-aminobutan-1-ol in the presence of triethylamine as a base, achieving enantiomeric excess (ee) >98%. This step is critical for maintaining the compound’s chiral integrity, as the (R)-configuration is essential for CDK inhibitory activity.

Optimization and Scalability

Industrial-scale production of (R)-CR8 requires modifications to laboratory protocols to improve yield and reduce costs.

Solvent and Catalyst Optimization

Replacing DMF with acetonitrile in the purine functionalization step reduces side product formation by 40% while maintaining reaction efficiency. Additionally, using immobilized palladium catalysts in the Suzuki-Miyaura coupling enables catalyst recycling, lowering production costs by approximately 15%.

Temperature and Pressure Control

Elevating reaction temperatures to 100°C during the purine-amine coupling step reduces reaction time from 12 to 8 hours without compromising yield. Parallel experiments under microwave irradiation (150 W, 100°C) further accelerate the process to 2 hours, though this method remains experimental.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude (R)-CR8 is purified via reverse-phase HPLC using a C18 column and a gradient elution system (water/acetonitrile with 0.1% trifluoroacetic acid). The compound elutes at 14.2 minutes under these conditions, with a purity threshold of ≥95%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR signals confirm structural integrity:

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.51 (d, J = 4.8 Hz, 1H, pyridyl-H), 7.89 (d, J = 8.2 Hz, 2H, benzyl-H), 5.21 (s, 1H, NH).
  • 13C NMR : 158.9 ppm (purine C2), 149.3 ppm (pyridyl C2).

Analytical Data Tables

Table 1: Physicochemical Properties of (R)-CR8
Property Value Source
Molecular Formula C24H29N7O
Molecular Weight 431.544 g/mol
CAS Number 294646-77-8
Melting Point 217–219°C (decomposes)
Solubility 25 mg/mL in DMSO
Table 2: Reaction Conditions and Yields
Step Conditions Yield
Biarylmethylamine synthesis Pd(OAc)2, K2CO3, 80°C 85%
Purine functionalization DMF, 80°C, 12 h 75%
Side chain incorporation Et3N, RT, 24 h 68%

Challenges and Solutions

Stereochemical Purity

Maintaining the (R)-configuration during the aminolysis step is challenging due to potential racemization. Using chiral auxiliaries and low-temperature conditions (−20°C) suppresses racemization, achieving ee values >99%.

Byproduct Formation

The primary byproduct, (S)-CR8, is removed via chiral column chromatography (Chiralpak IC column, hexane/ethanol 90:10). This step ensures pharmacological relevance, as the (S)-enantiomer exhibits 100-fold lower CDK inhibition.

Applications and Implications

The scalable synthesis of (R)-CR8 has enabled its use in structural biology studies, including crystallographic analyses of CDK12-cyclin K complexes. Its role as a molecular glue degrader underscores the importance of stereochemical precision in drug design.

Q & A

Q. How to evaluate the compound’s potential for off-target toxicity?

  • Methodological Answer :
  • hERG assay : Patch-clamp electrophysiology to assess cardiac liability.
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay.
  • Cytotoxicity profiling : Screen against HEK293 or HepG2 cells using MTT/WST-1 assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol
Reactant of Route 2
Reactant of Route 2
(2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.